molecular formula C12H11ClN2O B13858892 2-Chloro-4-(3-oxopiperidin-1-yl)benzonitrile

2-Chloro-4-(3-oxopiperidin-1-yl)benzonitrile

Cat. No.: B13858892
M. Wt: 234.68 g/mol
InChI Key: CWRUHHCGWGXIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3-oxopiperidin-1-yl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro group at the second position and a 3-oxopiperidin-1-yl group at the fourth position on the benzonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-oxopiperidin-1-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with 3-oxopiperidine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the ammoxidation of 2-chlorotoluene, followed by further functionalization to introduce the 3-oxopiperidin-1-yl group. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-oxopiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-Chloro-4-(3-oxopiperidin-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-oxopiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzonitrile: A simpler analog with a chloro group and a nitrile group.

    4-(3-Oxopiperidin-1-yl)benzonitrile: Lacks the chloro group but has the 3-oxopiperidin-1-yl group.

Uniqueness

2-Chloro-4-(3-oxopiperidin-1-yl)benzonitrile is unique due to the combination of the chloro and 3-oxopiperidin-1-yl groups, which confer specific chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler analogs .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-4-(3-oxopiperidin-1-yl)benzonitrile

InChI

InChI=1S/C12H11ClN2O/c13-12-6-10(4-3-9(12)7-14)15-5-1-2-11(16)8-15/h3-4,6H,1-2,5,8H2

InChI Key

CWRUHHCGWGXIDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CN(C1)C2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.